molecular formula C13H15N3O3 B11516056 Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-

Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-

Cat. No.: B11516056
M. Wt: 261.28 g/mol
InChI Key: HCRCFMYYBQVHQK-UHFFFAOYSA-N
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Description

2-HYDROXY-2-METHYL-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a unique structure combining an indole moiety with a hydrazide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)imino-2-methylpropanamide

InChI

InChI=1S/C13H15N3O3/c1-13(2,19)12(18)15-14-10-8-6-4-5-7-9(8)16(3)11(10)17/h4-7,17,19H,1-3H3

InChI Key

HCRCFMYYBQVHQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-2-METHYL-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 2-hydroxy-2-methylpropanehydrazide with an indole derivative. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-2-METHYL-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-HYDROXY-2-METHYL-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-HYDROXY-2-METHYL-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2-Hydroxyisobutyric acid
  • Methyl 2-hydroxy-2-methylpropionate

Uniqueness

Compared to similar compounds, 2-HYDROXY-2-METHYL-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE stands out due to its unique combination of an indole moiety and a hydrazide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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